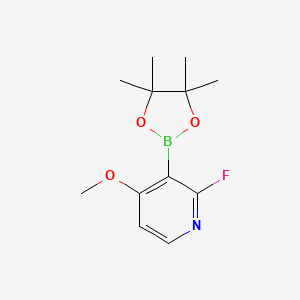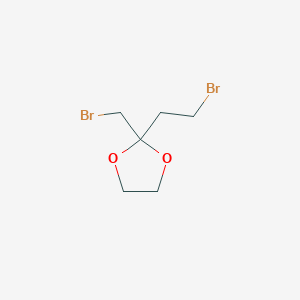
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This particular compound is characterized by the presence of two bromine atoms attached to the ethyl and methyl groups, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane typically involves the bromination of 2-ethyl-2-methyl-1,3-dioxolane. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions usually include:
Temperature: Room temperature to 50°C
Reaction Time: Several hours to ensure complete bromination
Catalyst: Sometimes a radical initiator like azobisisobutyronitrile (AIBN) is used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:
Continuous Addition: Bromine is continuously added to the reaction mixture
Temperature Control: Maintaining a consistent temperature throughout the reaction
Purification: The product is purified using distillation or recrystallization techniques
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted dioxolanes with functional groups like alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes with a dioxolane ring.
Oxidation: Formation of dioxolane derivatives with carbonyl or carboxyl groups.
科学研究应用
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.
作用机制
The mechanism of action of 2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.
相似化合物的比较
Similar Compounds
- 2-(2-Chloroethyl)-2-(chloromethyl)-1,3-dioxolane
- 2-(2-Iodoethyl)-2-(iodomethyl)-1,3-dioxolane
- 2-(2-Fluoroethyl)-2-(fluoromethyl)-1,3-dioxolane
Uniqueness
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro, iodo, and fluoro counterparts. Bromine atoms are larger and more polarizable, making the compound more reactive in nucleophilic substitution and elimination reactions. This unique reactivity makes it a valuable intermediate in organic synthesis and other scientific applications.
属性
分子式 |
C6H10Br2O2 |
|---|---|
分子量 |
273.95 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-2-(bromomethyl)-1,3-dioxolane |
InChI |
InChI=1S/C6H10Br2O2/c7-2-1-6(5-8)9-3-4-10-6/h1-5H2 |
InChI 键 |
UGDSOGSOKNHBKX-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(CCBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid](/img/structure/B13463045.png)
![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
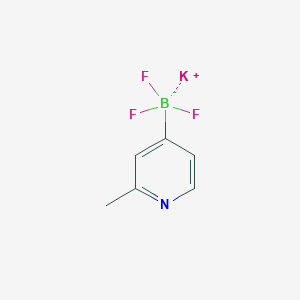
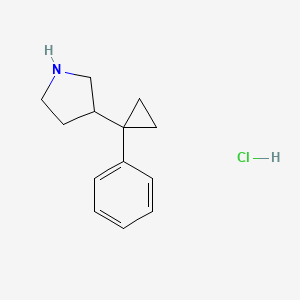

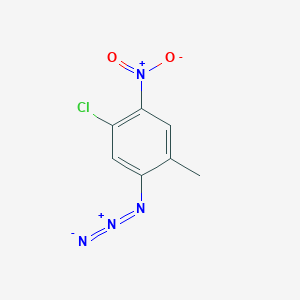
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13463076.png)
![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)
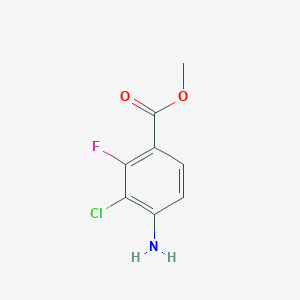
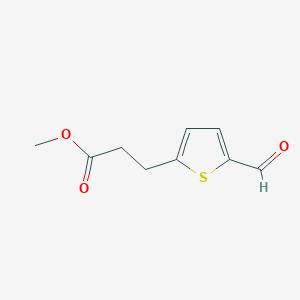
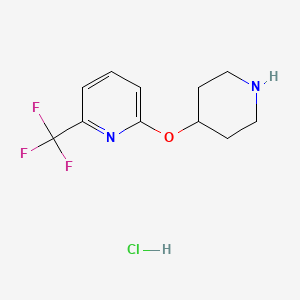
![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
